molecular formula C15H14O2 B12069676 1-(4-M-Tolyloxy-phenyl)-ethanone CAS No. 99433-26-8

1-(4-M-Tolyloxy-phenyl)-ethanone

Cat. No.: B12069676
CAS No.: 99433-26-8
M. Wt: 226.27 g/mol
InChI Key: QLQGGSGHWFRGFK-UHFFFAOYSA-N
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Description

1-(4-M-Tolyloxy-phenyl)-ethanone: is an organic compound with a molecular formula of C15H14O2 It is characterized by the presence of a tolyloxy group attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-M-Tolyloxy-phenyl)-ethanone can be synthesized through several methods. One common approach involves the reaction of 4-methylphenol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-M-Tolyloxy-phenyl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include nitric acid for nitration and halogens for halogenation.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: 1-(4-M-Tolyloxy-phenyl)-ethanone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic chemistry.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of 1-(4-M-Tolyloxy-phenyl)-ethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

    1-(4-M-Tolyloxy-phenyl)-ethan-1-amine: This compound is structurally similar but contains an amine group instead of an ethanone group.

    4-M-Tolyloxy-phenylamine: Another related compound with an amine group attached to the aromatic ring.

Uniqueness: 1-(4-M-Tolyloxy-phenyl)-ethanone is unique due to the presence of the ethanone group, which imparts different chemical properties and reactivity compared to its amine counterparts. This uniqueness makes it valuable in specific applications where the ethanone functionality is required.

Properties

CAS No.

99433-26-8

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

1-[4-(3-methylphenoxy)phenyl]ethanone

InChI

InChI=1S/C15H14O2/c1-11-4-3-5-15(10-11)17-14-8-6-13(7-9-14)12(2)16/h3-10H,1-2H3

InChI Key

QLQGGSGHWFRGFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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